molecular formula C5H13ClN2O2S B13475579 rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride

rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride

Cat. No.: B13475579
M. Wt: 200.69 g/mol
InChI Key: WQISKMGBOYWWAD-UYXJWNHNSA-N
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Description

rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a cyclobutyl ring and a methanesulfonamide group. This compound is of interest due to its potential biological activities and its utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the amino group: Amination reactions are used to introduce the amino group onto the cyclobutyl ring.

    Attachment of the methanesulfonamide group: This step involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions.

    Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored based on its biological activities.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(1R,2S)-2-aminocyclobutyl]methanol hydrochloride
  • rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride

Uniqueness

rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride is unique due to its specific cyclobutyl ring structure and the presence of both an amino group and a methanesulfonamide group. This combination of features may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.69 g/mol

IUPAC Name

[(1R,2R)-2-aminocyclobutyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C5H12N2O2S.ClH/c6-5-2-1-4(5)3-10(7,8)9;/h4-5H,1-3,6H2,(H2,7,8,9);1H/t4-,5+;/m0./s1

InChI Key

WQISKMGBOYWWAD-UYXJWNHNSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1CS(=O)(=O)N)N.Cl

Canonical SMILES

C1CC(C1CS(=O)(=O)N)N.Cl

Origin of Product

United States

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